Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate
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Overview
Description
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate involves several steps. Typically, the preparation starts with the formation of the core structure, followed by the introduction of the cyclopropylsulfonyl and tetrahydro-2H-pyran-4-YL groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group can enhance binding affinity, while the tetrahydro-2H-pyran-4-YL group may influence the compound’s stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Ethyl 2-(4-(cyclopropylsulfonyl)phenyl)-3-(tetrahydro-2H-pyran-4-YL)propanoate can be compared with similar compounds such as:
Ethyl tetrahydropyran-4-ylacetate: Shares the tetrahydro-2H-pyran-4-YL group but lacks the cyclopropylsulfonyl group.
1-(4-(tetrahydro-2H-pyran-4-yl)methoxy)phenyl-1-propanone: Contains a similar core structure but differs in the functional groups attached.
Properties
IUPAC Name |
ethyl 2-(4-cyclopropylsulfonylphenyl)-3-(oxan-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5S/c1-2-24-19(20)18(13-14-9-11-23-12-10-14)15-3-5-16(6-4-15)25(21,22)17-7-8-17/h3-6,14,17-18H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBBURLJAKHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCOCC1)C2=CC=C(C=C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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